molecular formula C17H19N5O2 B276718 N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine

N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine

Cat. No. B276718
M. Wt: 325.4 g/mol
InChI Key: CNDBSEQHNYXNNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine, also known as BMT-052, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of tetraazoles, which are known for their pharmacological activities.

Scientific Research Applications

N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine has been investigated for its potential therapeutic applications in various fields of medicine. One of the most promising applications is in the treatment of cancer. N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine has been shown to inhibit the growth of cancer cells in vitro and in vivo. It exerts its anticancer activity by inducing apoptosis, inhibiting angiogenesis, and suppressing tumor invasion and metastasis.
In addition to its anticancer activity, N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine has also been studied for its potential use in the treatment of cardiovascular diseases. It has been shown to have vasodilatory and anti-inflammatory effects, which could be beneficial in the treatment of hypertension, atherosclerosis, and other cardiovascular disorders.

Mechanism Of Action

The exact mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine is not fully understood, but it is believed to involve the modulation of multiple signaling pathways. N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine has been shown to inhibit the activity of several enzymes, including matrix metalloproteinases, cyclooxygenase-2, and phosphodiesterase-5. It also activates the p38 mitogen-activated protein kinase pathway, which is involved in cell proliferation and differentiation.
Biochemical and Physiological Effects
N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6. It also reduces the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation. N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine has been shown to increase the levels of nitric oxide, which is a potent vasodilator.

Advantages And Limitations For Lab Experiments

One of the advantages of using N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine in lab experiments is its high potency and selectivity. It has been shown to have a low toxicity profile, which makes it a promising candidate for further preclinical and clinical studies. However, one of the limitations of using N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine is its poor solubility in water, which can affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine. One of the areas of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of the potential of N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine in combination with other drugs for the treatment of cancer and other diseases. Additionally, the elucidation of the exact mechanism of action of N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine could lead to the development of more potent and selective analogs with improved pharmacological properties.
Conclusion
N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine is a promising chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer and cardiovascular activities, as well as various biochemical and physiological effects. Although there are some limitations in using N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine in lab experiments, its high potency and selectivity make it a promising candidate for further research. The future directions for the research on N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine include the development of more efficient synthesis methods, investigation of its potential in combination with other drugs, and elucidation of its mechanism of action.

Synthesis Methods

The synthesis of N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 2-methyl-2H-tetrazole-5-amine in the presence of a suitable base. The reaction proceeds via the formation of an imine intermediate, which is subsequently reduced to form the final product. The yield of N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine can be improved by optimizing the reaction conditions, such as the choice of solvent, temperature, and reaction time.

properties

Product Name

N-[4-(benzyloxy)-3-methoxybenzyl]-N-(2-methyl-2H-tetraazol-5-yl)amine

Molecular Formula

C17H19N5O2

Molecular Weight

325.4 g/mol

IUPAC Name

N-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-2-methyltetrazol-5-amine

InChI

InChI=1S/C17H19N5O2/c1-22-20-17(19-21-22)18-11-14-8-9-15(16(10-14)23-2)24-12-13-6-4-3-5-7-13/h3-10H,11-12H2,1-2H3,(H,18,20)

InChI Key

CNDBSEQHNYXNNP-UHFFFAOYSA-N

SMILES

CN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Canonical SMILES

CN1N=C(N=N1)NCC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC

Origin of Product

United States

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